molecular formula C13H18O3S B13527759 4-Methylpent-4-enyl 4-methylbenzenesulfonate CAS No. 25163-50-2

4-Methylpent-4-enyl 4-methylbenzenesulfonate

Cat. No.: B13527759
CAS No.: 25163-50-2
M. Wt: 254.35 g/mol
InChI Key: QCXQFXZJNQSTIT-UHFFFAOYSA-N
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Description

4-Methylpent-4-enyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O3S. It is a derivative of 4-methylbenzenesulfonate, where the sulfonate group is attached to a 4-methylpent-4-enyl chain. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpent-4-enyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylpent-4-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Methylpent-4-en-1-ol+4-Methylbenzenesulfonyl chloride4-Methylpent-4-enyl 4-methylbenzenesulfonate+HCl\text{4-Methylpent-4-en-1-ol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylpent-4-en-1-ol+4-Methylbenzenesulfonyl chloride→4-Methylpent-4-enyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylpent-4-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The double bond in the 4-methylpent-4-enyl chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

4-Methylpent-4-enyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methylpent-4-enyl 4-methylbenzenesulfonate involves its ability to act as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound serves as an electrophile in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonate: A simpler sulfonate ester without the 4-methylpent-4-enyl chain.

    4-Methylpent-4-enyl benzenesulfonate: Similar structure but without the methyl group on the benzene ring.

    4-Methylpent-4-enyl 4-methylbenzenesulfonamide: Contains an amide group instead of the ester.

Uniqueness

4-Methylpent-4-enyl 4-methylbenzenesulfonate is unique due to the presence of both the 4-methylpent-4-enyl chain and the 4-methylbenzenesulfonate group. This combination imparts specific reactivity and properties that are not observed in simpler sulfonate esters or related compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

25163-50-2

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

4-methylpent-4-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O3S/c1-11(2)5-4-10-16-17(14,15)13-8-6-12(3)7-9-13/h6-9H,1,4-5,10H2,2-3H3

InChI Key

QCXQFXZJNQSTIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC(=C)C

Origin of Product

United States

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